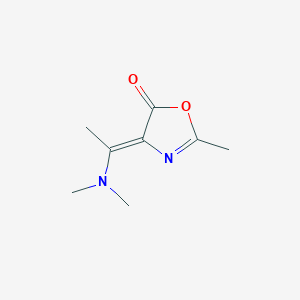
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to an ethylidene moiety, which is further connected to a methyloxazol-5(4H)-one ring. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with an aldehyde or ketone to form the corresponding imine, which is then cyclized with a suitable oxazole precursor. The reaction conditions often include the use of a base catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
科学的研究の応用
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials, benefiting from its unique reactivity and stability.
作用機序
The mechanism of action of (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the oxazole ring may participate in π-π stacking or other non-covalent interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methylthiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methylimidazol-5(4H)-one: Features an imidazole ring, offering different electronic properties.
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methylpyrazol-5(4H)-one: Contains a pyrazole ring, providing distinct reactivity.
Uniqueness
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the oxazole ring, in particular, offers distinct electronic characteristics and reactivity patterns compared to similar compounds with different heterocyclic rings.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
(4Z)-4-[1-(dimethylamino)ethylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H12N2O2/c1-5(10(3)4)7-8(11)12-6(2)9-7/h1-4H3/b7-5- |
InChIキー |
DTRBUJVUORADQS-ALCCZGGFSA-N |
異性体SMILES |
CC1=N/C(=C(/C)\N(C)C)/C(=O)O1 |
正規SMILES |
CC1=NC(=C(C)N(C)C)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



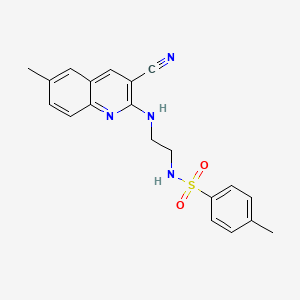
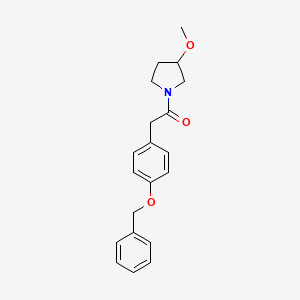
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
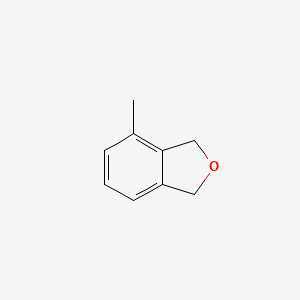
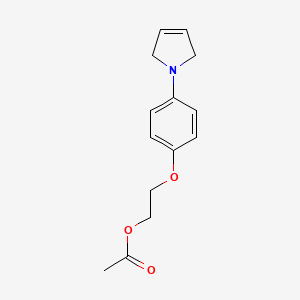
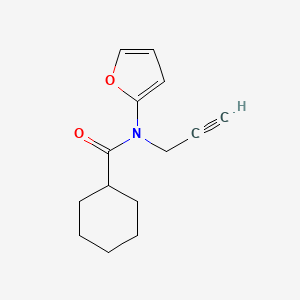
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)

![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)

